molecular formula C19H14N2O6S B2593912 2,2-dimethyl-5-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione CAS No. 1171363-94-2

2,2-dimethyl-5-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Cat. No.: B2593912
CAS No.: 1171363-94-2
M. Wt: 398.39
InChI Key: WFUOOADSQKIFFU-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a sophisticated molecular hybrid of coumarin and thiazole, designed as a key intermediate or active compound in medicinal chemistry and drug discovery research. Its structure integrates a 1,3-dioxane-4,6-dione moiety (a Meldrum's acid derivative), which is a versatile building block known for facilitating various chemical transformations, particularly in the synthesis of complex heterocycles. The core research value of this compound lies in its potential as a protein kinase inhibitor. The coumarin-thiazole scaffold is a privileged structure in pharmacological science, frequently associated with potent and selective kinase inhibition activity . This compound is of significant interest for investigating novel therapeutic pathways in oncology, as kinases are well-validated targets for cancer therapy. Researchers are exploring its mechanism of action, which is hypothesized to involve competitive binding to the ATP-binding pocket of specific kinase targets, thereby disrupting signal transduction cascades that drive cell proliferation and survival. Its application extends to chemical biology for use as a molecular probe to elucidate the function of poorly characterized kinases and to validate new targets in cellular models of disease.

Properties

IUPAC Name

2,2-dimethyl-5-[[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6S/c1-19(2)26-16(23)12(17(24)27-19)8-20-18-21-13(9-28-18)11-7-10-5-3-4-6-14(10)25-15(11)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUOOADSQKIFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2-dimethyl-5-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound integrates a thiazole moiety with a chromenone structure, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2O5S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_5\text{S}

This structure features a chromenone backbone linked to a thiazole ring, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, particularly focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and chromenone derivatives exhibit significant anticancer properties. For instance:

  • IC50 Values : In vitro studies demonstrated that derivatives similar to this compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
  • Mechanism of Action : The presence of the thiazole ring enhances the interaction with cellular targets, potentially through hydrophobic interactions and hydrogen bonding with proteins involved in apoptosis pathways .

Antibacterial Activity

The antibacterial efficacy of the compound has been evaluated against several strains:

  • Gram-positive and Gram-negative Bacteria : Studies have shown that thiazole derivatives exhibit broad-spectrum antibacterial activity. For example, compounds with similar structures demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 6.25 µg/mL to 32 µg/mL against various bacterial strains .

Antifungal Activity

The antifungal properties of compounds related to this structure were also assessed:

  • Activity Against Fungal Strains : Certain derivatives exhibited significant antifungal activity against strains such as Candida auris, outperforming traditional antifungal agents like fluconazole .

Case Studies

Several case studies provide insight into the efficacy and mechanisms of action of this compound:

  • Study on Anticancer Efficacy :
    • A study investigated the anticancer effects of thiazole derivatives in A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The results indicated that modifications in the thiazole structure led to enhanced cytotoxicity compared to standard chemotherapy agents .
  • Antimicrobial Screening :
    • In another study focusing on antimicrobial activity, derivatives were screened against multiple bacterial and fungal pathogens. The results highlighted that specific structural modifications significantly improved their antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Thiazole Ring Importance : The presence of the thiazole ring is crucial for enhancing both anticancer and antimicrobial activities.
  • Substituent Effects : Modifications at specific positions on the chromenone and thiazole rings can lead to increased biological activity, suggesting a targeted approach in drug design .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerA549 (Lung Cancer)IC50 = 1.61 µg/mL
Caco-2 (Colon Cancer)IC50 = 1.98 µg/mL
AntibacterialMRSAMIC = 6.25 µg/mL
E. coliMIC = 32 µg/mL
AntifungalCandida aurisMIC < fluconazole

Scientific Research Applications

The compound has been studied for its antibacterial , antifungal , and anticancer properties. The following sections summarize key findings from various studies.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both standard and multi-resistant strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. A study highlighted that the incorporation of the thiazole moiety enhances the antibacterial effect, suggesting a synergistic interaction between the chromene and thiazole components .

Antifungal Properties

In vitro studies have shown that this compound exhibits antifungal activity against several fungal strains. The thiazole ring is believed to play a critical role in disrupting fungal cell wall synthesis, thus enhancing the compound's efficacy as an antifungal agent. This has potential implications for treating fungal infections that are resistant to conventional therapies .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. In particular, it has shown promising results against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). The mechanism of action is thought to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. Structure-activity relationship studies indicate that modifications to the thiazole and chromene portions can significantly enhance cytotoxicity .

Case Studies

StudyFocusFindings
Silva et al. (2014)Antibacterial effectsDemonstrated enhanced antibiotic effects against resistant strains .
Evren et al. (2022)Anticancer activityShowed significant cytotoxicity against A549 and U251 cells with IC50 values indicating strong potential .
Recent Research (2024)Antifungal propertiesIdentified effective antifungal activity against multiple strains with mechanisms involving cell wall disruption .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Structural Differences :

  • Substituent on Thiazole: The thiazole ring here bears a diethylamino group instead of the coumarin-linked thiazole in the target compound.
Table 1: Key Properties Comparison
Property Target Compound Diethylamino Analog
Molecular Weight ~445 g/mol (estimated) 365.42 g/mol
Thiazole Substituent Coumarin-linked Diethylamino
Solubility (Predicted) Low (due to coumarin hydrophobicity) Moderate (diethylamino enhances lipophilicity)
Potential Bioactivity Enzyme inhibition (kinases/proteases) Antimicrobial/antifungal applications

Triazolone Derivatives (e.g., Compound 3b and 4a from )

Structural Differences :

  • Core Heterocycle : Triazolone (1,2,4-triazol-3-one) vs. 1,3-dioxane-4,6-dione.
  • Functional Groups: Triazolones feature arylidene-amino or pyridinylmethylene-amino groups, while the target compound uses a coumarin-thiazole system.

Coumarin-Thiazole Hybrids

Shared Features :

  • The coumarin-thiazole motif is critical for bioactivity. Coumarins are known for anticoagulant and anti-inflammatory properties, while thiazoles contribute to antimicrobial activity.

Research Findings :

  • Coumarin-thiazole hybrids demonstrate dual inhibitory activity (e.g., COX-2 and 5-LOX enzymes), suggesting the target compound could be optimized for similar polypharmacology .
  • Structural analogs with diethylamino groups (e.g., ) show higher synthetic yields (e.g., 66–81% vs. ~50% for coumarin derivatives), highlighting trade-offs between complexity and efficiency .

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